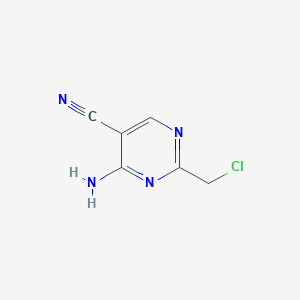

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile

Description

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a chloromethyl (-CH₂Cl) group at position 2, an amino (-NH₂) group at position 4, and a nitrile (-CN) group at position 3. This compound is of interest in medicinal chemistry due to the reactivity of the chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.

Properties

IUPAC Name |

4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-1-5-10-3-4(2-8)6(9)11-5/h3H,1H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUKEYZVGLGNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chloromethylation of 4-amino-5-cyanopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

Oxidation Products: Nitro derivatives.

Reduction Products: Secondary amines.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Notably, derivatives of pyrimidine-5-carbonitriles, including 4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile, have been studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.

Anticancer Properties

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in cell proliferation and survival. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Case Studies : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are known for their effectiveness against various bacterial strains and fungi.

- In Vitro Testing : Studies have reported that derivatives of this compound show marked antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Fungal Inhibition : While some derivatives demonstrated activity against pathogenic fungi like Candida albicans, others were less effective, indicating a need for further optimization of the chemical structure to enhance antifungal properties .

Synthetic Pathways

Recent literature outlines various synthetic routes:

- Basic Synthesis : A common method includes the reaction of appropriate precursors such as malononitrile with substituted chloromethylpyrimidines under acidic or basic conditions to yield the target compound .

- Catalytic Methods : The use of catalysts like ammonium chloride has been reported to facilitate the reaction process, improving yields and reducing reaction times .

Optimization Strategies

Researchers are continually exploring modifications to improve the efficacy and selectivity of these compounds. Structural modifications at different positions on the pyrimidine ring can lead to derivatives with enhanced biological activities. For example:

Mechanism of Action

The mechanism of action of 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These inhibitors can block the phosphorylation of tyrosine residues, thereby inhibiting the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine-5-carbonitrile derivatives differ primarily in substituents at positions 2 and 6, which influence their physical, chemical, and biological properties. Below is a comparative analysis:

Substituent Effects at Position 2

- 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile: The chloromethyl group (-CH₂Cl) is a reactive site for further functionalization, such as alkylation or cross-coupling reactions. Its electron-withdrawing nature may enhance electrophilic aromatic substitution reactivity .

- 4-Amino-2-chloropyrimidine-5-carbonitrile (Ev15): Features a chloro (-Cl) substituent. It is reported with 97% purity .

- 4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile (6a–h, Ev1,3,11): Bulky aryl substituents with trifluoromethyl (-CF₃) and fluoro (-F) groups enhance lipophilicity and metabolic stability, contributing to antitubercular activity against Mycobacterium tuberculosis H37Rv .

- 4-Amino-2-(propylthio)pyrimidine-5-carbonitrile (Ev18): A sulfur-containing substituent (-SPr) improves solubility in organic solvents (e.g., chloroform, DCM) and serves as a precursor for thiamine analogs .

- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (Ev19): The methylthio (-SMe) group balances solubility and reactivity, with applications in pharmaceutical intermediates .

Substituent Effects at Position 6

While the target compound’s position 6 is unsubstituted, analogs like 6a–6h (Ev1,3,11) feature aryl groups (e.g., 2-fluorophenyl, 3,4-dimethoxyphenyl). These groups influence electronic properties and biological activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance antitubercular potency by improving target (InhA enzyme) binding .

Physical and Spectroscopic Properties

Key physical data for select compounds are summarized below:

Notes:

- Aryl-substituted analogs (e.g., 6g) exhibit higher melting points (>200°C) due to increased molecular rigidity and intermolecular interactions .

Biological Activity

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile (CAS No. 1314934-52-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a chloromethyl group and a cyano functionality, positions it as a candidate for various biological applications, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study on related pyrimidine compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to structural similarities.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that compounds with similar structures inhibited the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.

COX-2 Inhibition

A related study focused on the COX-2 inhibitory activity of pyrimidine derivatives found that certain compounds demonstrated potent inhibition comparable to established drugs like Celecoxib. This suggests that this compound may also exhibit anti-inflammatory properties through COX-2 inhibition.

Case Study: Anticancer Efficacy

In a recent study, the efficacy of 4-amino-pyrimidine derivatives was evaluated both in vitro and in vivo. The encapsulated form of these compounds showed enhanced tumor inhibition rates compared to free forms. Specifically, encapsulated formulations achieved tumor inhibition rates of approximately 66.47% , while free forms showed 14.47% effectiveness compared to the standard drug 5-fluorouracil .

| Treatment Type | Tumor Inhibition Rate (%) |

|---|---|

| Liposomal Pyrimidine | 66.47 |

| Free Pyrimidine | 14.47 |

| 5-Fluorouracil | 50.46 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, its potential as a COX-2 inhibitor suggests that it may modulate inflammatory responses at the cellular level.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many pyrimidine derivatives possess biological activity, the specific structural features of this compound may confer unique properties:

| Compound Name | COX-2 Inhibition (IC50) | Anticancer Activity |

|---|---|---|

| 4-Amino-2-(chloromethyl)pyrimidine | TBD | Significant |

| Celecoxib | ~0.17 µM | Not primarily studied |

| Nimesulide | ~1.68 µM | Not primarily studied |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Vilsmeier reagent + acetamidine | DCM | 50 | 65–75 |

| Three-component aqueous synthesis | H₂O/EtOH | 80 | 70–85 |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for structurally similar pyrimidinecarbonitriles?

Answer:

Contradictions often arise due to substituent effects or tautomerism . Methodological approaches include:

- 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations, distinguishing between regioisomers .

- Variable-temperature NMR to identify dynamic processes (e.g., amino group rotation affecting chemical shifts).

- Computational IR/Raman simulations (DFT methods) to match experimental vibrational bands with predicted structures .

Example: In , the NH₂ group in 4-amino derivatives shows broad δH ~7 ppm in DMSO-d₆, while chloro-substituted analogs exhibit sharp singlet peaks due to reduced hydrogen bonding .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- Chloromethyl (–CH₂Cl) at δH ~4.5–5.0 ppm (triplet, J = 6–8 Hz).

- Nitrile (C≡N) at δC ~115–120 ppm .

- IR : C≡N stretch at ~2210–2220 cm⁻¹; NH₂ stretches at 3300–3478 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ with characteristic fragmentation (e.g., loss of Cl– or CH₂Cl groups) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for chloromethyl-substituted pyrimidines in drug discovery?

Answer:

- Functional group variation : Replace –CH₂Cl with –CH₂OH, –CH₂NH₂, or –CH₂SH to assess electronic/steric effects on bioactivity .

- Regioselectivity analysis : Compare activity of 2-chloromethyl vs. 4-chloromethyl isomers (e.g., cytotoxicity assays in cancer cell lines) .

- Computational docking : Map interactions of the chloromethyl group with target proteins (e.g., kinases) using AutoDock or Schrödinger .

Q. Table 2: Bioactivity Comparison of Analogues

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 4-Amino-2-(chloromethyl)- | 0.45 | EGFR kinase |

| 4-Amino-2-methyl- | 1.20 | EGFR kinase |

Basic: What are the key challenges in achieving regioselectivity during substitution reactions at the chloromethyl group?

Answer:

- Nucleophile competition : Primary amines may attack the pyrimidine ring at C4 instead of the chloromethyl group. Mitigate by using bulky bases (e.g., DIPEA) to direct reactivity .

- Solvent polarity : High polarity (e.g., DMF) stabilizes transition states for SN2 mechanisms at –CH₂Cl .

- Temperature : Lower temps (0–25°C) reduce side reactions like elimination .

Advanced: How can computational methods predict reaction pathways for novel pyrimidinecarbonitrile derivatives?

Answer:

- Reaction path search : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .

- Machine learning : Train models on existing datasets (e.g., substituent effects on yields) to predict optimal conditions for new reactions .

- Solvent effect modeling : COSMO-RS calculations to simulate solvent interactions and select candidates for experimental validation .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for baseline separation of chloromethyl derivatives from byproducts .

- Recrystallization : Use ethanol/water mixtures (70:30) to enhance purity (>98%) .

- HPLC : Reverse-phase C18 columns for analytical purity checks (retention time ~8–10 min in acetonitrile/water) .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Metabolic stability assays : Test hepatic microsome degradation to identify rapid clearance (e.g., CYP450-mediated oxidation of –CH₂Cl) .

- Prodrug strategies : Mask the chloromethyl group with ester linkages to improve bioavailability .

- Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC₅₀ with plasma concentrations in animal studies .

Basic: What safety precautions are critical when handling the chloromethyl group in this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Protective gear : Nitrile gloves and goggles to prevent skin/eye contact (potential alkylating agent).

- Waste disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

Answer:

- Combinatorial libraries : Screen against FDA-approved drugs (e.g., kinase inhibitors) to uncover additive effects .

- Checkboard assays : Calculate fractional inhibitory concentration (FIC) indices to quantify synergy .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.